molecular formula C7H9NO B595503 5-Prop-2-ynylpyrrolidin-2-one CAS No. 196716-19-5

5-Prop-2-ynylpyrrolidin-2-one

Cat. No.: B595503
CAS No.: 196716-19-5
M. Wt: 123.155
InChI Key: AGYBTLLNMAQGLI-UHFFFAOYSA-N
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Description

5-Prop-2-ynylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a propargyl (prop-2-ynyl) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one, a five-membered lactam, serves as a versatile scaffold in medicinal chemistry and materials science due to its conformational rigidity and hydrogen-bonding capabilities. The propargyl group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations.

Properties

CAS No.

196716-19-5

Molecular Formula

C7H9NO

Molecular Weight

123.155

IUPAC Name

5-prop-2-ynylpyrrolidin-2-one

InChI

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h1,6H,3-5H2,(H,8,9)

InChI Key

AGYBTLLNMAQGLI-UHFFFAOYSA-N

SMILES

C#CCC1CCC(=O)N1

Synonyms

2-Pyrrolidinone,5-(2-propynyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-position of pyrrolidin-2-one is a critical site for functionalization. Below is a detailed comparison of 5-Prop-2-ynylpyrrolidin-2-one with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of 5-Substituted Pyrrolidin-2-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications References
This compound Propargyl (HC≡C-CH₂-) C₇H₇NO 121.14 Click chemistry, bioconjugation, polymer synthesis Inferred
5-(Propan-2-yl)pyrrolidin-2-one Isopropyl C₇H₁₃NO 127.18 Stable intermediate in organic synthesis
(S)-5-(Trityloxymethyl)pyrrolidin-2-one Trityloxymethyl C₂₄H₂₃NO₂ 357.44 Bulky protective group for hydroxyl masking
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl C₁₁H₁₄N₂O₃S 254.30 Pharmacological activity (e.g., enzyme inhibition)
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one Hydroxy, phenylethyl C₁₂H₁₅NO₂ 205.26 Enhanced polarity for solubility modulation
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one Ethyl, methoxyphenyl C₁₃H₁₇NO₂ 231.28 Electron-rich aromatic interactions

Key Comparative Analysis:

Reactivity :

  • The propargyl group in this compound enables alkyne-specific reactions, such as cycloadditions, which are absent in analogs with inert substituents (e.g., isopropyl in ). This reactivity is critical for applications in bioconjugation and materials science.
  • By contrast, the trityloxymethyl group () is sterically hindered, making it suitable for temporary protection of reactive sites during synthesis.

Physicochemical Properties: Hydrophobicity: The propargyl group’s linear structure and low polarity may reduce aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., ). Electron Effects: Substituents like methanesulfonylphenyl () and methoxyphenyl () introduce electron-withdrawing or donating groups, altering electronic density and reactivity of the lactam ring.

Synthesis: Bulky groups (e.g., trityloxymethyl in ) are used for regioselective protection, while propargyl derivatives serve as clickable handles for modular synthesis.

Research Findings and Data Trends

  • Synthetic Utility : Propargyl-substituted lactams are prized for their role in Huisgen cycloaddition, enabling rapid assembly of complex molecules. This contrasts with the isopropyl analog (), which lacks such functional versatility.
  • Biological Activity : Derivatives with aromatic or polar substituents (e.g., ) exhibit enhanced interaction with biomacromolecules, whereas alkyl-substituted variants () are typically inert.
  • Thermal Stability : The propargyl group’s triple bond may confer lower thermal stability compared to saturated substituents, though experimental data is needed for confirmation.

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